molecular formula C9H12O3S B176887 4-Isopropylbenzenesulfonic acid CAS No. 122838-93-1

4-Isopropylbenzenesulfonic acid

Cat. No.: B176887
CAS No.: 122838-93-1
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid is an organic compound with the molecular formula C9H12O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an isopropyl group at the para position. This compound is known for its strong acidic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylbenzenesulfonic acid can be synthesized through the sulfonation of 4-isopropyltoluene (p-cymene) using sulfur trioxide or oleum. The reaction typically involves heating the reactants under controlled conditions to achieve the desired product. The general reaction is as follows:

C9H12+SO3C9H12O3S\text{C}_9\text{H}_{12} + \text{SO}_3 \rightarrow \text{C}_9\text{H}_{12}\text{O}_3\text{S} C9​H12​+SO3​→C9​H12​O3​S

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Scientific Research Applications

4-Isopropylbenzenesulfonic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-isopropylbenzenesulfonic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in acid-catalyzed reactions. The sulfonic acid group interacts with substrates, facilitating various chemical transformations through protonation and stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the isopropyl group, making it less hydrophobic.

    Toluene-4-sulfonic acid: Contains a methyl group instead of an isopropyl group.

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

Uniqueness

4-Isopropylbenzenesulfonic acid is unique due to its isopropyl group, which enhances its hydrophobicity and alters its reactivity compared to other sulfonic acids. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
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CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
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Record name p-Cumenesulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, (1-methylethyl)-
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Record name Benzenesulfonic acid, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cumenesulphonic acid
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Record name P-CUMENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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